molecular formula C14H9ClN2O B14002502 (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone CAS No. 27099-25-8

(1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone

Cat. No.: B14002502
CAS No.: 27099-25-8
M. Wt: 256.68 g/mol
InChI Key: LTWRVZHVZXZEEP-UHFFFAOYSA-N
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Description

METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The benzimidazole nucleus is a constituent of many bioactive compounds, making it a crucial structure in medicinal chemistry .

Preparation Methods

The synthesis of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- can be compared with other benzimidazole derivatives, such as:

The uniqueness of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other benzimidazole derivatives.

Properties

CAS No.

27099-25-8

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

1H-benzimidazol-2-yl-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17)

InChI Key

LTWRVZHVZXZEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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